![molecular formula C18H18N2O3 B6395002 5-[4-(Piperidine-1-carbonyl)phenyl]picolinic acid, 95% CAS No. 1261960-61-5](/img/structure/B6395002.png)
5-[4-(Piperidine-1-carbonyl)phenyl]picolinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[4-(Piperidine-1-carbonyl)phenyl]picolinic acid (5-PPCA) is an organic compound that has been studied for its potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology. 5-PPCA is a member of the picolinic acid family and is composed of a piperidine ring, an aromatic ring, and a carboxylic acid group. 5-PPCA has been studied for its potential as an inhibitor of enzymes, as a therapeutic agent, and for its ability to bind to proteins and other molecules.
科学的研究の応用
5-[4-(Piperidine-1-carbonyl)phenyl]picolinic acid, 95% has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. 5-[4-(Piperidine-1-carbonyl)phenyl]picolinic acid, 95% has been used as an inhibitor of enzymes, such as carbonic anhydrase, cytochrome P450, and cyclooxygenase. 5-[4-(Piperidine-1-carbonyl)phenyl]picolinic acid, 95% has also been studied for its potential as a therapeutic agent, and has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties. Additionally, 5-[4-(Piperidine-1-carbonyl)phenyl]picolinic acid, 95% has been studied for its ability to bind to proteins and other molecules, and has been shown to bind to several proteins, including human serum albumin, cytochrome P450, and carbonic anhydrase.
作用機序
The mechanism of action of 5-[4-(Piperidine-1-carbonyl)phenyl]picolinic acid, 95% is not fully understood, however, it is thought to act by binding to and inhibiting enzymes, such as carbonic anhydrase, cytochrome P450, and cyclooxygenase. 5-[4-(Piperidine-1-carbonyl)phenyl]picolinic acid, 95% has also been shown to bind to proteins and other molecules, and has been shown to bind to several proteins, including human serum albumin, cytochrome P450, and carbonic anhydrase.
Biochemical and Physiological Effects
5-[4-(Piperidine-1-carbonyl)phenyl]picolinic acid, 95% has been studied for its potential as a therapeutic agent, and has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties. Additionally, 5-[4-(Piperidine-1-carbonyl)phenyl]picolinic acid, 95% has been studied for its ability to bind to proteins and other molecules, and has been shown to bind to several proteins, including human serum albumin, cytochrome P450, and carbonic anhydrase. 5-[4-(Piperidine-1-carbonyl)phenyl]picolinic acid, 95% has also been studied for its potential to affect biochemical and physiological processes, such as cell proliferation, apoptosis, and angiogenesis.
実験室実験の利点と制限
The main advantage of using 5-[4-(Piperidine-1-carbonyl)phenyl]picolinic acid, 95% in laboratory experiments is its ability to bind to proteins and other molecules. 5-[4-(Piperidine-1-carbonyl)phenyl]picolinic acid, 95% has been shown to bind to several proteins, including human serum albumin, cytochrome P450, and carbonic anhydrase. Additionally, 5-[4-(Piperidine-1-carbonyl)phenyl]picolinic acid, 95% is relatively stable and has a low toxicity, making it suitable for use in laboratory experiments. The main limitation of 5-[4-(Piperidine-1-carbonyl)phenyl]picolinic acid, 95% is its relatively low solubility in aqueous solutions, making it difficult to use in certain experiments.
将来の方向性
The potential applications of 5-[4-(Piperidine-1-carbonyl)phenyl]picolinic acid, 95% are wide-ranging and there are many possible future directions for research. These include further research into the mechanism of action of 5-[4-(Piperidine-1-carbonyl)phenyl]picolinic acid, 95%, further research into its potential therapeutic applications, and further research into its potential as an inhibitor of enzymes. Additionally, further research into the potential of 5-[4-(Piperidine-1-carbonyl)phenyl]picolinic acid, 95% to affect biochemical and physiological processes, such as cell proliferation, apoptosis, and angiogenesis, is warranted. Finally, further research into the potential of 5-[4-(Piperidine-1-carbonyl)phenyl]picolinic acid, 95% to bind to proteins and other molecules is needed, as this could lead to new applications of 5-[4-(Piperidine-1-carbonyl)phenyl]picolinic acid, 95% in the fields of medicinal chemistry, biochemistry, and pharmacology.
合成法
5-[4-(Piperidine-1-carbonyl)phenyl]picolinic acid, 95% can be synthesized by a variety of methods, including the synthesis of the starting material, piperidine-1-carbonyl chloride, followed by reaction with a halogenated aromatic compound. The reaction of piperidine-1-carbonyl chloride with an aromatic compound in the presence of a base produces 5-[4-(Piperidine-1-carbonyl)phenyl]picolinic acid, 95%. The reaction can be catalyzed by a variety of bases, such as sodium hydroxide, potassium hydroxide, or ammonium hydroxide. The reaction is typically carried out in an organic solvent, such as dichloromethane, and is typically heated to a temperature of 70-80°C.
特性
IUPAC Name |
5-[4-(piperidine-1-carbonyl)phenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c21-17(20-10-2-1-3-11-20)14-6-4-13(5-7-14)15-8-9-16(18(22)23)19-12-15/h4-9,12H,1-3,10-11H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEENSVFTHMALRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CN=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

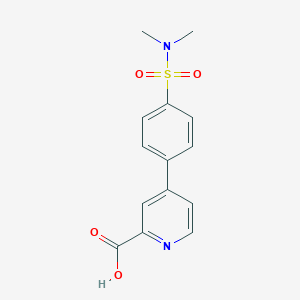


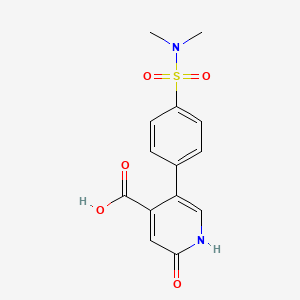
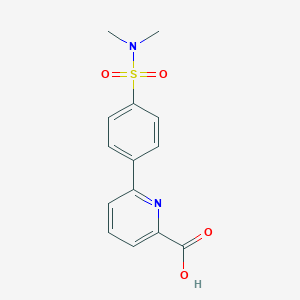
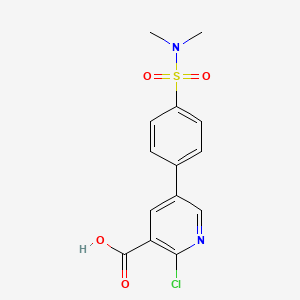


![2-[4-(Piperidine-1-carbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6394983.png)
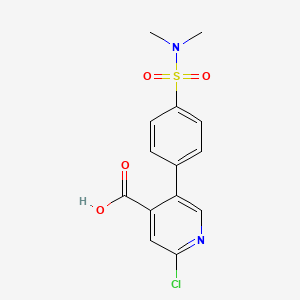
![6-[4-(Piperidine-1-carbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395010.png)
![2-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395023.png)
![3-[4-(Piperidine-1-carbonyl)phenyl]picolinic acid, 95%](/img/structure/B6395030.png)
![2-Methoxy-5-[4-(piperidine-1-carbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395034.png)